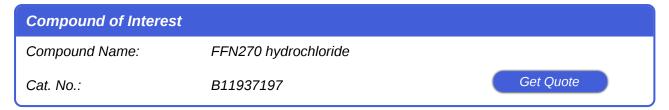


FFN270 Hydrochloride: An In-depth Technical Guide for Researchers

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

FFN270 hydrochloride is a novel fluorescent tracer specifically designed for the study of noradrenergic systems. As a fluorescent false neurotransmitter, it serves as a substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[1] [2] This dual functionality allows for the labeling of noradrenergic neurons and their synaptic vesicles, enabling high-resolution imaging of synaptic vesicle content release from distinct axonal locations in living organisms.[1][3] This technical guide provides a comprehensive overview of FFN270 hydrochloride, including its mechanism of action, photophysical properties, and detailed protocols for its application in neuroscience and drug development research.

Core Properties and Data

FFN270 hydrochloride possesses unique chemical and photophysical characteristics that make it an invaluable tool for studying the norepinephrine system.

Physicochemical and Photophysical Properties

FFN270 hydrochloride exhibits pH-dependent fluorescence, with two distinct absorption/excitation maxima.[1] This property allows it to function as a ratiometric fluorescent pH sensor.[1] At a cytosolic pH of approximately 7.4, the phenolate form of the molecule is



predominant, resulting in greater brightness compared to its protonated form found in the acidic environment of synaptic vesicles.[1]

Property	Value	Reference
Molecular Weight	259.66 g/mol	
Formula	C11H10FNO3·HCl	
Excitation Maxima (pH-dependent)	320 nm or 365 nm	[1]
Emission Maximum	475 nm	[1]
рКа	6.25	[1]
Solubility	Soluble to 100 mM in DMSO	
Purity	≥98%	

Transporter Selectivity

FFN270 is highly selective for the norepinephrine transporter (NET). A primary screening assay against 54 central nervous system molecular targets, including other monoamine transporters and receptors, revealed no significant binding to any of the other receptors examined.[1] In studies using HEK cells expressing different monoamine transporters, FFN270 showed selective uptake by cells expressing the human norepinephrine transporter (hNET), with negligible uptake by cells expressing the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT).[1]



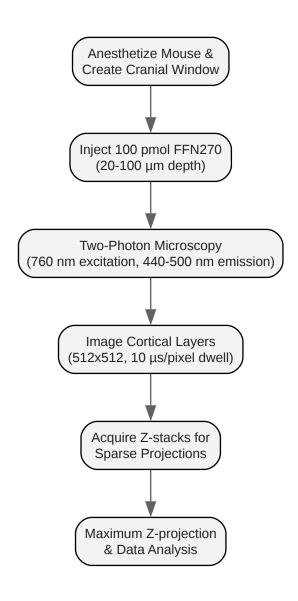
Transporter/Receptor Target	Binding/Uptake	Reference
Norepinephrine Transporter (NET)	Substrate	[1]
Vesicular Monoamine Transporter 2 (VMAT2)	Substrate	[1]
Dopamine Transporter (DAT)	Negligible	[1]
Serotonin Transporter (SERT)	Negligible	[1]
54 Other CNS Targets	No significant binding	[1]

Mechanism of Action and Experimental Workflow

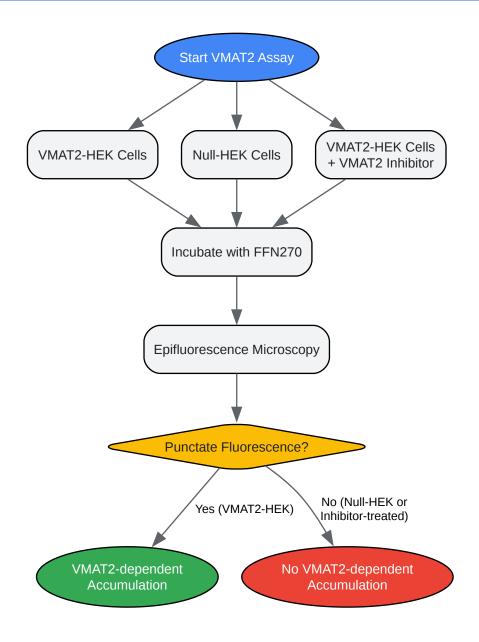
FFN270's utility as a fluorescent tracer stems from its sequential transport by NET and VMAT2, leading to its accumulation in the synaptic vesicles of noradrenergic neurons.











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